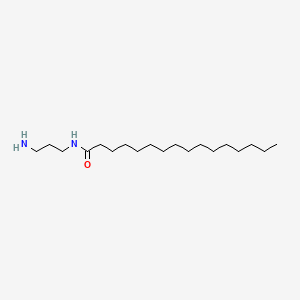

Hexadecanamide, N-(3-aminopropyl)-

Description

Overview of Fatty Acid Amides and their Research Significance

Fatty acid amides (FAAs) are a diverse class of lipids where a fatty acid is linked to an amine through an amide bond. nih.gov These molecules are ubiquitous in nature and play crucial roles in various biological processes. nih.gov The research significance of FAAs has grown substantially since the discovery of anandamide (B1667382) (N-arachidonoylethanolamine), an endogenous cannabinoid that binds to and activates cannabinoid receptors in the brain. nih.gov This finding spurred extensive investigation into the biological functions of other FAAs.

FAAs are recognized as important signaling molecules involved in processes such as inflammation, pain, and neurotransmission. researchgate.net Their structural diversity, arising from variations in both the fatty acid chain and the amine headgroup, allows for a wide range of biological activities and physical properties. usf.edu Researchers are actively exploring the biosynthesis, degradation, and pharmacological importance of this class of molecules, with the aim of developing new therapeutic agents. nih.gov

Specific Context of N-(3-aminopropyl)hexadecanamide within the Fatty Amide Class

N-(3-aminopropyl)hexadecanamide, also referred to as N-(3-aminopropyl)palmitamide, fits within the sub-class of N-substituted fatty acid amides. Its defining feature is the presence of a 1,3-diaminopropane (B46017) moiety, where one of the amino groups forms an amide bond with palmitic acid, leaving a primary amine at the terminus of the propyl chain.

This terminal primary amine group distinguishes it from many other well-studied fatty acid amides, such as the N-acylethanolamines (NAEs) where the headgroup is an ethanolamine (B43304). nih.gov The presence of this additional primary amine group in N-(3-aminopropyl)hexadecanamide can significantly influence its physicochemical properties, such as its polarity, solubility, and potential to interact with biological membranes and proteins. Its amphiphilic nature, with a long, nonpolar tail and a polar, charged headgroup, suggests its potential application as a surfactant or in the formation of self-assembled structures like micelles and liposomes. ontosight.ai

Historical Perspective of Research on Related N-Substituted Hexadecanamides

The study of fatty acid amides dates back over a century to the initial characterization of sphingolipids. nih.gov However, the broader interest in simpler fatty acid amides as distinct biological molecules is a more recent development. The first non-sphingosine-based fatty acid amide to be isolated from a natural source was N-palmitoylethanolamine, discovered in egg yolk in 1957. nih.gov

Research into N-substituted hexadecanamides and other long-chain fatty acid amides gained significant momentum with the identification of anandamide in the early 1990s. nih.gov This discovery led to the exploration of a wide array of related structures. Early research on N-substituted fatty acid amides largely focused on those with relatively simple head groups, like ethanolamine. The synthesis and study of derivatives with more complex substitutions, such as the diaminopropane (B31400) group in N-(3-aminopropyl)hexadecanamide, represent a more recent area of investigation. These studies are often driven by the desire to create molecules with specific physical properties for materials science applications or to explore novel biological activities. researchgate.net

Current State of Research and Open Questions Regarding N-(3-aminopropyl)hexadecanamide

The current research landscape for N-(3-aminopropyl)hexadecanamide is primarily centered on its potential applications as a research tool and in materials science. Its amphiphilic structure makes it a candidate for studies involving lipid bilayers and membrane proteins, where it can be used to modulate membrane properties or as a component in model membrane systems. ontosight.ai There is also interest in its use as a building block for the synthesis of more complex molecules with potential pharmacological activity. ontosight.ai

Despite its potential, specific biological activities and the precise mechanisms of action for N-(3-aminopropyl)hexadecanamide remain largely unexplored in published academic literature. Key open questions for future research include:

Detailed Characterization of Biological Activity: Does N-(3-aminopropyl)hexadecanamide interact with specific cellular targets, such as receptors or enzymes, in a manner similar to other bioactive fatty acid amides?

Mechanism of Membrane Interaction: How does the presence of the terminal aminopropyl group affect its insertion into and interaction with lipid bilayers compared to other fatty acid amides?

Potential for Self-Assembly: What are the specific conditions under which N-(3-aminopropyl)hexadecanamide self-assembles into higher-order structures like micelles or vesicles, and what are the properties of these structures?

Enzymatic Regulation: Is N-(3-aminopropyl)hexadecanamide synthesized or degraded by known fatty acid amide hydrolases or other enzymes involved in lipid metabolism?

Addressing these questions through further research will be crucial to fully understand the scientific importance and potential applications of this specific fatty acid amide.

Structure

2D Structure

Properties

CAS No. |

4899-97-2 |

|---|---|

Molecular Formula |

C19H40N2O |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

N-(3-aminopropyl)hexadecanamide |

InChI |

InChI=1S/C19H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(22)21-18-15-17-20/h2-18,20H2,1H3,(H,21,22) |

InChI Key |

IHRBDIQRJRJFES-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCN |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of N 3 Aminopropyl Hexadecanamide

Established Synthetic Pathways for N-(3-aminopropyl)hexadecanamide

The conventional synthesis of N-(3-aminopropyl)hexadecanamide is a multi-step process that typically involves the formation of an amide bond between a hexadecanoic acid derivative and a selectively protected 1,3-diaminopropane (B46017), followed by the removal of the protecting group.

Amidation Reactions for Hexadecanamide (B162939) Core Formation

The cornerstone of the synthesis is the formation of the amide bond. This is generally achieved through the reaction of an activated hexadecanoic acid derivative with an amine. The most common activated form is the acyl chloride, hexadecanoyl chloride (palmitoyl chloride), due to its high reactivity.

The reaction proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the amide and releases hydrochloric acid.

Table 1: Common Activating Agents for Carboxylic Acids in Amide Synthesis

| Activating Agent | Resulting Intermediate | Key Features |

| Thionyl chloride (SOCl₂) | Acyl chloride | Highly reactive, reaction is often fast. |

| Oxalyl chloride ((COCl)₂) | Acyl chloride | Similar to thionyl chloride, often used for milder conditions. |

| Carbodiimides (e.g., DCC, EDC) | O-acylisourea | Milder conditions, but can lead to side products. |

Introduction of the 3-aminopropyl Moiety

A key challenge in the synthesis of N-(3-aminopropyl)hexadecanamide is the presence of two primary amino groups in the precursor, 1,3-diaminopropane. To achieve selective acylation at only one of the amino groups, a protection-deprotection strategy is essential.

One of the most widely used protecting groups for amines is the tert-butoxycarbonyl (Boc) group. The synthesis, therefore, commences with the mono-N-Boc protection of 1,3-diaminopropane to yield N-Boc-1,3-propanediamine. This intermediate, with one free primary amine and one protected amine, can then be selectively acylated.

The final step in the sequence is the deprotection of the Boc group to liberate the free primary amine. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. nih.gov

Scheme 1: General Synthetic Route to N-(3-aminopropyl)hexadecanamide

Protection: 1,3-diaminopropane + (Boc)₂O → N-Boc-1,3-propanediamine

Acylation: N-Boc-1,3-propanediamine + Hexadecanoyl chloride → N-(3-(Boc-amino)propyl)hexadecanamide

Deprotection: N-(3-(Boc-amino)propyl)hexadecanamide + Acid → N-(3-aminopropyl)hexadecanamide

Reaction Conditions Optimization and Yield Considerations

The efficiency of the synthesis is dependent on the optimization of various reaction parameters.

Table 2: Key Parameters for Optimization in Amide Synthesis

| Parameter | Considerations |

| Solvent | Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (THF) are commonly used for the acylation step to prevent side reactions with the solvent. |

| Temperature | The acylation reaction is often carried out at low temperatures (e.g., 0 °C) to control the reactivity of the acyl chloride and minimize side reactions. |

| Base | A non-nucleophilic base, such as triethylamine or pyridine, is typically added to the acylation reaction to neutralize the hydrochloric acid byproduct. |

| Stoichiometry | The molar ratios of the reactants are carefully controlled to maximize the yield of the desired product and minimize the formation of di-acylated byproducts. |

Yields for each step can be high, often exceeding 80-90% under optimized conditions. Purification at each stage, typically by column chromatography or recrystallization, is crucial to ensure the purity of the final product.

Novel Approaches in N-(3-aminopropyl)hexadecanamide Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally benign methods for amide bond formation.

Green Chemistry Principles in Synthesis Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of N-(3-aminopropyl)hexadecanamide synthesis, several strategies can be employed.

Catalytic Amidation: Direct amidation of hexadecanoic acid with 1,3-diaminopropane using a catalyst would be a more atom-economical approach, avoiding the use of stoichiometric activating agents like thionyl chloride which generate significant waste. Boric acid has been investigated as a catalyst for solvent-free amidation reactions. researchgate.net

Enzymatic Synthesis: Lipases are enzymes that can catalyze the formation of amide bonds under mild conditions. epa.gov The use of enzymes can lead to high selectivity and reduce the need for protecting groups and harsh reaction conditions.

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane with more environmentally friendly alternatives is a key aspect of green synthesis.

Solvent-free Reactions: Conducting reactions without a solvent, where possible, can significantly reduce waste and simplify purification. researchgate.net A method for the solvent-free synthesis of amides involves the trituration of the carboxylic acid and amine with a catalyst, followed by direct heating. researchgate.net

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Synthesis | Green Synthesis |

| Starting Materials | Activated carboxylic acids (e.g., acyl chlorides) | Carboxylic acids |

| Reagents | Stoichiometric activating and deprotecting agents | Catalytic amounts of activating agents or enzymes |

| Solvents | Often chlorinated solvents | Greener solvents or solvent-free conditions |

| Waste Generation | Significant amounts of inorganic and organic waste | Reduced waste generation |

| Energy Consumption | Can require heating and cooling steps | Often milder reaction conditions, potentially lower energy use |

The adoption of these greener methodologies not only reduces the environmental footprint of the synthesis but can also lead to more efficient and cost-effective processes for the production of N-(3-aminopropyl)hexadecanamide.

Solid-Phase Synthesis Techniques

Solid-phase synthesis provides an efficient and streamlined alternative to conventional solution-phase methods for producing N-(3-aminopropyl)hexadecanamide and its derivatives. This methodology involves anchoring a starting material to an insoluble polymer support, which simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing. luxembourg-bio.comnih.gov This approach is particularly advantageous for synthesizing peptides and other amide-containing molecules. luxembourg-bio.comnih.gov

A common strategy for the solid-phase synthesis of N-(3-aminopropyl)hexadecanamide utilizes a resin with a suitable linker, such as a Peptide Amide Linker (PAL). nih.gov The synthesis can be initiated by attaching an N-protected 3-aminopropanoic acid to the resin. Following the removal of the protecting group, the peptide chain—in this case, the hexadecanoyl group—is elongated. The final compound is then cleaved from the solid support, often using an acid such as trifluoroacetic acid (TFA).

An alternative solid-phase approach involves the initial attachment of the fatty acid to the resin, followed by coupling with 3-aminopropanol. Subsequent chemical modification of the terminal hydroxyl group to an amine would yield the desired product. The efficiency of solid-phase synthesis is enhanced by the ability to use an excess of reagents to drive reactions to completion, with straightforward removal by washing. peptide.com

Table 1: Comparison of Synthesis Methodologies

| Feature | Solid-Phase Synthesis | Solution-Phase Synthesis |

| Purification | Simple filtration and washing | Often requires chromatography or recrystallization |

| Reaction Conditions | Can use excess reagents to drive completion | Stoichiometric control is more critical |

| Automation | Highly amenable to automation | More challenging to automate |

| Scale | Typically used for small to medium scale | Can be scaled up for large-scale production |

| Yield | Generally high due to simplified purification | Can be variable depending on purification steps |

Chemical Derivatization and Analog Generation

The generation of chemical derivatives and analogs of N-(3-aminopropyl)hexadecanamide is crucial for structure-activity relationship (SAR) studies, which aim to understand how modifications to a molecule's structure affect its biological activity. frontiersin.orgnih.gov These studies can lead to the development of compounds with improved potency, selectivity, and pharmacokinetic properties.

Strategies for Modifying the Amino-propyl Chain

The terminal primary amine of the 3-aminopropyl group serves as a versatile point for chemical modification. Various synthetic transformations can be employed to introduce a diverse array of functional groups.

N-Alkylation: The primary amine can be subjected to alkylation reactions to introduce one or two alkyl groups. This can be achieved using alkyl halides or through reductive amination with aldehydes or ketones.

Acylation: Reaction with acyl chlorides or anhydrides can introduce additional acyl groups, including other fatty acid chains, to create more complex lipid structures.

Guanidinylation: The amine can be converted to a guanidinium group, which is positively charged at physiological pH and can alter the molecule's interaction with biological targets.

PEGylation: The attachment of polyethylene glycol (PEG) chains can improve the solubility and pharmacokinetic profile of the molecule.

Modifications of the Hexadecanoyl Backbone

The 16-carbon hexadecanoyl (palmitoyl) chain is a key determinant of the lipophilicity of N-(3-aminopropyl)hexadecanamide. Alterations to this fatty acid backbone can significantly impact the molecule's physical and biological properties.

Chain Length Variation: The synthesis of analogs with shorter (e.g., myristoyl, 14 carbons) or longer (e.g., stearoyl, 18 carbons) acyl chains allows for the systematic evaluation of the effect of lipophilicity on activity. figshare.com

Introduction of Unsaturation: Incorporating one or more double bonds into the alkyl chain, for example, by using oleoyl chloride, introduces conformational constraints and can alter how the molecule interacts with lipid membranes.

Branching: The use of branched-chain fatty acids can influence the packing of the molecules and their fluidity within a lipid bilayer.

Functionalization: The introduction of functional groups such as hydroxyls, ketones, or fluorine atoms along the carbon chain can modify the polarity and metabolic stability of the compound.

Synthesis of Structurally Related Fatty Amides for Comparative Studies

To elucidate the specific structural features of N-(3-aminopropyl)hexadecanamide that are critical for its activity, it is essential to synthesize and evaluate a range of structurally related fatty amides. lipotype.com

Isomeric Analogs: Synthesizing isomers with different linker lengths, such as N-(2-aminoethyl)hexadecanamide or N-(4-aminobutyl)hexadecanamide, can provide insight into the optimal spacing between the amide and the terminal amine.

Secondary Amine Analogs: Analogs where the terminal amine is secondary, such as N-(3-(methylamino)propyl)hexadecanamide, can be prepared to investigate the role of the primary amine in biological interactions.

Amide Bond Isosteres: Replacing the amide bond with other functional groups that mimic its geometry and electronic properties can help to determine the importance of the amide linkage itself.

The synthesis of these analogs generally involves the condensation of the corresponding fatty acid chloride with the appropriate amine. mdpi.com The comparative biological evaluation of these compounds provides valuable data for constructing comprehensive structure-activity relationships.

Advanced Structural and Conformational Elucidation of N 3 Aminopropyl Hexadecanamide

Spectroscopic Characterization Techniques

The definitive identification and detailed structural analysis of N-(3-aminopropyl)hexadecanamide rely on a combination of powerful spectroscopic methods. These techniques provide complementary information, from atomic connectivity to molecular mass and conformation, ensuring an unambiguous characterization of the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution and the solid state. For a molecule like N-(3-aminopropyl)hexadecanamide, with its distinct aliphatic and polar regions, advanced NMR methods are required for a complete assignment of all proton (¹H) and carbon (¹³C) signals.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, the significant overlap of signals, particularly in the long alkyl chain, necessitates two-dimensional (2D) NMR experiments for a full and unambiguous assignment.

Correlation Spectroscopy (COSY): This experiment maps the couplings between protons that are on adjacent carbons (typically ²JHH and ³JHH). For N-(3-aminopropyl)hexadecanamide, COSY is crucial for tracing the proton-proton connectivities along the hexadecyl chain and, separately, along the propyl chain. It would allow for the sequential assignment of the methylene (B1212753) groups starting from known signals, such as the protons adjacent to the amide nitrogen or the terminal amine.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is extremely powerful for assigning the carbon signals based on the more easily differentiated proton signals. It would clearly distinguish the carbons of the hexadecyl chain from those of the aminopropyl moiety.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to four bonds). This is the key experiment for piecing the molecular fragments together. For instance, it would show correlations between the protons on the methylene group adjacent to the amide nitrogen (N-CH₂-) and the carbonyl carbon (C=O) of the hexadecanoyl group, confirming the amide linkage. It would also confirm the connectivity of the propyl chain.

While specific, published 2D NMR data for this exact compound is not widely available, the expected chemical shifts can be predicted based on known values for similar functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(3-aminopropyl)hexadecanamide

| Atom Position (from C=O) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

| C1 (C=O) | - | ~174 | H2, H1' |

| C2 (-CH₂-C=O) | ~2.2 | ~36 | C1, C3, C4 |

| C3-C15 (-(CH₂)₁₃-) | ~1.2-1.6 | ~22-32 | Adjacent CH₂ groups |

| C16 (-CH₃) | ~0.9 | ~14 | C14, C15 |

| C1' (-NH-CH₂-) | ~3.3 | ~39 | C1, C2', C3' |

| C2' (-CH₂-) | ~1.7 | ~29 | C1', C3' |

| C3' (-CH₂-NH₂) | ~2.8 | ~40 | C1', C2' |

Solid-State NMR (ssNMR) provides insight into the structure, packing, and dynamics of molecules in their solid form, which can differ significantly from their conformation in solution. For an amphiphilic molecule like N-(3-aminopropyl)hexadecanamide, ssNMR can reveal details about the crystalline or amorphous nature of the material. nih.gov

Key applications of ssNMR for this compound would include:

Conformation of the Alkyl Chain: Using techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), it is possible to determine the conformation of the long hexadecyl chain. A chemical shift of approximately 33 ppm for the internal methylene carbons is indicative of an all-trans (zigzag) conformation, which is common in crystalline lipids. Gauche conformations, associated with more disordered or amorphous regions, would result in upfield shifts. rsc.org

Intermolecular Packing: ssNMR can probe the hydrogen-bonding network involving the amide and amine groups, which dictates how the molecules pack together. This information is crucial for understanding the material's bulk properties.

Phase Separation: In materials containing multiple components or in different polymorphic forms, ssNMR can identify and characterize the distinct phases at a molecular level. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of N-(3-aminopropyl)hexadecanamide and for elucidating its structure through controlled fragmentation. The compound has a monoisotopic mass of 312.3141 g/mol and a molecular formula of C₁₉H₄₀N₂O. epa.gov

ESI is a soft ionization technique ideal for polar molecules like N-(3-aminopropyl)hexadecanamide. In positive ion mode, the molecule is readily protonated, primarily at the terminal amine, to form the [M+H]⁺ ion.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion (m/z 313.3219) would induce fragmentation, providing structural confirmation. The most likely fragmentation pathways include:

Amide Bond Cleavage: Scission of the C-N bond in the amide linkage is a common pathway, leading to the formation of the hexadecanoyl acylium ion.

Cleavage of the Propyl Chain: Fragmentation can occur along the propyl chain, particularly cleavage alpha to the nitrogen atoms.

Table 2: Predicted ESI-MS/MS Fragmentation of N-(3-aminopropyl)hexadecanamide ([M+H]⁺)

| Fragment m/z (Predicted) | Fragment Formula | Description |

| 313.3219 | [C₁₉H₄₁N₂O]⁺ | Protonated molecular ion [M+H]⁺ |

| 296.2954 | [C₁₉H₃₈N₂]⁺ | Loss of water (H₂O) from the protonated molecule |

| 239.2373 | [C₁₆H₃₁O]⁺ | Acylium ion from cleavage of the amide C-N bond |

| 74.0811 | [C₃H₈N₂]⁺ | 1,3-Diaminopropane (B46017) fragment from amide C-N cleavage |

| 58.0655 | [C₂H₆N₂]⁺ | Fragment from cleavage within the propyl chain |

MALDI combined with a Time-of-Flight (TOF) analyzer is another powerful mass spectrometry technique. While it is more commonly used for large biomolecules like proteins, it can be applied to smaller organic molecules, including synthetic polymers and lipids. nih.govresearchgate.net In the analysis of N-(3-aminopropyl)hexadecanamide, MALDI-TOF MS would be expected to produce primarily the singly-charged molecular ion ([M+H]⁺, [M+Na]⁺, or [M+K]⁺).

The primary advantage of MALDI-TOF MS is its high sensitivity and tolerance for certain sample impurities. However, for detailed structural fragmentation of a small molecule like this, ESI-MS/MS is often the preferred method due to the more controlled and predictable fragmentation patterns it produces. nih.gov The choice of matrix would be critical, with matrices like α-cyano-4-hydroxycinnamic acid (CHCA) being common for small organic molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for assessing the purity of N-(3-aminopropyl)hexadecanamide and identifying any volatile impurities. While specific, validated methods for this particular compound are not widely published, established GC-MS protocols for similar long-chain amides and fatty acid derivatives provide a robust framework for its analysis. researchgate.net

A typical GC-MS analysis would involve dissolving the sample in a suitable organic solvent, followed by injection into a gas chromatograph. The separation of the analyte from its impurities is achieved on a capillary column, often with a non-polar stationary phase, utilizing a temperature gradient to facilitate the elution of compounds based on their volatility and interaction with the column.

Table 1: Illustrative GC-MS Parameters for the Analysis of Long-Chain Amides

| Parameter | Value |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Stationary Phase | Polydimethylsiloxane-based (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 280-300 °C |

| Oven Program | Initial temperature of 150 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 50-600 |

The resulting mass spectrum of N-(3-aminopropyl)hexadecanamide would be characterized by a molecular ion peak ([M]+) and specific fragmentation patterns. The fragmentation would likely involve cleavage of the amide bond, as well as fragmentation along the aliphatic chain and the aminopropyl group, providing definitive structural confirmation. The presence of any impurities would be indicated by additional peaks in the chromatogram, and their mass spectra would aid in their identification.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups and probing the vibrational modes of N-(3-aminopropyl)hexadecanamide.

Infrared (IR) Spectroscopy:

The IR spectrum of N-(3-aminopropyl)hexadecanamide is expected to exhibit characteristic absorption bands associated with its amide and amine functionalities, as well as the long alkyl chain.

N-H Stretching: As a secondary amide, a single N-H stretching vibration is expected in the region of 3300-3100 cm-1. The primary amine group will show two N-H stretching bands in a similar region. spectroscopyonline.com

C-H Stretching: Multiple bands in the 3000-2850 cm-1 region arise from the symmetric and asymmetric stretching vibrations of the CH2 and CH3 groups in the hexadecyl chain.

C=O Stretching (Amide I band): A strong absorption band between 1680 and 1630 cm-1 is characteristic of the carbonyl group in a secondary amide. nih.gov

N-H Bending (Amide II band): This band, resulting from a coupling of N-H in-plane bending and C-N stretching, is expected to appear around 1550 cm-1. nih.gov

CH2 Bending (Scissoring): A distinct peak around 1465 cm-1 is due to the scissoring vibration of the methylene groups in the long alkyl chain.

C-N Stretching: The C-N stretching vibration of the amide group typically appears in the fingerprint region, around 1250 cm-1.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds.

C-H Stretching: Strong signals in the 3000-2800 cm-1 region correspond to the C-H stretching vibrations of the alkyl chain.

C=O Stretching: The amide carbonyl stretch will also be present in the Raman spectrum, though typically weaker than in the IR spectrum.

CH2 Twisting and Wagging: A series of bands in the 1300-1150 cm-1 region are characteristic of CH2 twisting and wagging motions within the long alkyl chain, which can provide information about conformational order. researchgate.net

C-C Stretching: Skeletal C-C stretching vibrations of the alkyl chain appear in the 1150-1000 cm-1 region.

Table 2: Expected Vibrational Bands for N-(3-aminopropyl)hexadecanamide

| Vibrational Mode | Expected Wavenumber (cm-1) - IR | Expected Wavenumber (cm-1) - Raman |

| N-H Stretch (Amine & Amide) | 3400-3100 (medium-strong) | 3400-3100 (weak) |

| C-H Stretch (Alkyl) | 2960-2850 (strong) | 2960-2850 (very strong) |

| C=O Stretch (Amide I) | 1650-1630 (strong) | 1650-1630 (medium) |

| N-H Bend (Amide II) | 1560-1540 (strong) | 1560-1540 (weak) |

| CH2 Bend (Scissoring) | ~1465 (medium) | ~1465 (medium) |

| CH2 Twist/Wag | 1350-1180 (medium) | 1350-1180 (medium-strong) |

| C-N Stretch | ~1250 (medium) | ~1250 (weak) |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is exclusively used for the analysis of chiral molecules. As N-(3-aminopropyl)hexadecanamide itself is not chiral, it would not exhibit a CD spectrum.

However, if a chiral center were introduced into the molecule, for instance, by using a chiral amine or a chiral carboxylic acid during its synthesis, the resulting chiral derivative would be CD active. The CD spectrum could then be used to:

Confirm the presence of chirality.

Determine the enantiomeric purity.

Study conformational changes of the chiral molecule in solution.

To date, there is no readily available scientific literature describing the synthesis or CD spectroscopic analysis of chiral derivatives of N-(3-aminopropyl)hexadecanamide.

X-ray Crystallography and Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the molecular conformation, intermolecular interactions, and packing of N-(3-aminopropyl)hexadecanamide in the solid state. At present, a crystal structure for N-(3-aminopropyl)hexadecanamide has not been deposited in the Cambridge Structural Database (CSD). cam.ac.uk

Crystal Growth Strategies

To perform X-ray crystallography, single crystals of high quality are required. For a long-chain amide like N-(3-aminopropyl)hexadecanamide, suitable crystal growth strategies could include:

Slow Evaporation: Dissolving the compound in a suitable solvent or solvent mixture (e.g., ethanol, chloroform (B151607), or ethyl acetate) and allowing the solvent to evaporate slowly at a constant temperature.

Vapor Diffusion: Placing a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the precipitant vapor into the solution can induce crystallization.

Cooling Crystallization: Slowly cooling a saturated solution of the compound can lead to the formation of single crystals.

The choice of solvent is critical and often determined empirically.

Elucidation of Molecular Conformation in the Solid State

A successful crystal structure determination would reveal the precise molecular conformation of N-(3-aminopropyl)hexadecanamide. Key conformational features of interest would include:

The planarity of the amide group.

The torsion angles along the hexadecyl chain, which would likely adopt an extended all-trans conformation to maximize van der Waals interactions.

The conformation of the aminopropyl group.

Intermolecular Interactions and Packing Arrangements

The crystal packing of N-(3-aminopropyl)hexadecanamide would be dictated by a combination of intermolecular forces.

Van der Waals Interactions: The long hexadecyl chains would pack efficiently to maximize van der Waals forces, contributing significantly to the stability of the crystal lattice.

Biological Roles and Mechanisms at the Molecular and Cellular Level of N 3 Aminopropyl Hexadecanamide

Natural Occurrence and Biosynthesis Pathways

The presence and formation of N-(3-aminopropyl)hexadecanamide in biological systems are not extensively documented. However, by examining the broader class of N-acyl amides, we can infer its likely origins and metabolic context.

Presence in Biological Systems (e.g., Microorganisms, Plants)

Hexadecanamide (B162939), a primary fatty acid amide, has been reported in organisms such as Brassica oleracea (cabbage) and Panax ginseng (ginseng). mdpi.com Fatty acid amides as a class are known to be produced by a wide range of organisms, from bacteria to mammals, where they act as signaling molecules. nih.govfrontiersin.org For instance, N-acylhomoserine lactones are well-known quorum-sensing molecules in bacteria. nih.gov It is plausible that N-(3-aminopropyl)hexadecanamide could be a yet-to-be-identified member of the N-acyl amide family in various organisms.

The aminopropyl group is derived from polyamines like spermidine (B129725) and spermine, which are ubiquitous in living cells and essential for cell growth and proliferation. The conjugation of fatty acids with amines is a recognized biological process. nih.gov

Enzymatic Pathways Leading to its Formation

The precise enzymatic pathways leading to the synthesis of N-(3-aminopropyl)hexadecanamide have not been specifically elucidated. However, the formation of the amide bond between a fatty acid and an amine is a common biochemical reaction catalyzed by various enzymes. google.com

The biosynthesis of N-acyl amides can occur through several proposed routes. wikipedia.orgnih.gov One major pathway involves the condensation of a fatty acyl-CoA thioester with an amine. nih.gov In the case of N-(3-aminopropyl)hexadecanamide, this would involve the reaction of palmitoyl-CoA with 3-aminopropanol or a related aminopropyl donor.

Another potential mechanism is the action of N-acyltransferases, which catalyze the transfer of a fatty acyl group to an amine. mdpi.com For example, glycine (B1666218) N-acyltransferase can utilize long-chain acyl-CoA thioesters to form N-acylglycines. frontiersin.org A similar enzyme could potentially synthesize N-(3-aminopropyl)hexadecanamide. Furthermore, some lipases have been shown to catalyze aminolysis in organic solvents, suggesting a potential, albeit less specific, route for amide bond formation. nih.gov Enzymes from the ATP-grasp superfamily are also known to catalyze the formation of amide bonds. nih.gov

Precursor Identification and Metabolic Flux Analysis

The logical precursors for the biosynthesis of N-(3-aminopropyl)hexadecanamide are palmitic acid (or its activated form, palmitoyl-CoA) and a donor of the 3-aminopropyl group, such as 3-aminopropanol or polyamines like spermidine.

Palmitic Acid: A common 16-carbon saturated fatty acid that is a central intermediate in fatty acid metabolism. youtube.com

3-Aminopropyl Group Donor: Polyamines like spermidine and putrescine are the likely sources of the 3-aminopropyl moiety. The enzymatic machinery for polyamine synthesis and metabolism is well-established.

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions in a biological system. nih.gov While no specific MFA studies have been conducted for N-(3-aminopropyl)hexadecanamide, this methodology could be employed to trace the incorporation of labeled precursors, such as ¹³C-labeled palmitic acid or polyamines, into the final product. This would provide definitive evidence for its biosynthetic pathway and help to understand the metabolic conditions that favor its production.

Molecular Interactions and Signaling Pathways

The interaction of N-(3-aminopropyl)hexadecanamide with cellular components and its influence on signaling pathways are largely inferred from studies on structurally related long-chain fatty acid amides.

Receptor Binding and Ligand-Target Interactions

Direct receptor binding studies for N-(3-aminopropyl)hexadecanamide are not currently available. However, the broader class of fatty acid amides (FAAs) is known to interact with various receptors, including cannabinoid receptors (CB1 and CB2). nih.govnih.gov For example, anandamide (B1667382) (N-arachidonoylethanolamine) is a well-known endocannabinoid that binds to CB1 receptors. nih.gov While some FAAs like oleamide (B13806) show negligible binding to CB1 receptors, they can still exert biological effects, suggesting interactions with other targets. nih.gov

It is plausible that N-(3-aminopropyl)hexadecanamide could interact with receptors that recognize long-chain fatty acyl groups, such as G protein-coupled receptors (GPCRs) or nuclear receptors. The amphiphilic nature of the molecule, with a long hydrophobic tail and a polar headgroup, suggests it could also partition into cellular membranes and modulate the function of membrane-embedded proteins. ontosight.ai

Modulation of Intracellular Signaling Cascades (e.g., NF-κB pathway, PPARα activation by related compounds)

Given the lack of direct studies on N-(3-aminopropyl)hexadecanamide, we look to related compounds for potential effects on key signaling pathways.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. nih.gov While there is no direct evidence linking N-(3-aminopropyl)hexadecanamide to this pathway, some studies have shown that activation of PPARα can interfere with NF-κB signaling. nih.gov If N-(3-aminopropyl)hexadecanamide or its metabolites can activate PPARα, it could indirectly modulate NF-κB activity.

PPARα Activation by Related Compounds: Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a nuclear receptor that plays a key role in the regulation of lipid metabolism. nih.gov It is activated by a variety of endogenous and synthetic ligands, including fatty acids and their derivatives. frontiersin.org For instance, N-oleoylglycine, a related N-acyl amino acid, has been shown to exert some of its effects through PPARα activation. nih.gov Given that hexadecanamide is a known endogenous PPARα ligand, it is conceivable that N-(3-aminopropyl)hexadecanamide could also interact with and potentially activate PPARα, thereby influencing the expression of genes involved in fatty acid oxidation and lipid homeostasis. frontiersin.org

Unraveling the Biological Significance of N-(3-aminopropyl)hexadecanamide

A detailed exploration of the molecular and cellular interactions of the chemical compound Hexadecanamide, N-(3-aminopropyl)- reveals a landscape ripe for scientific inquiry. While research into its specific biological roles is still emerging, the structural characteristics of this long-chain fatty acid amide suggest potential involvement in fundamental cellular processes. This article delves into the current understanding of its enzyme interactions, cell signaling potential, cellular distribution, and metabolic fate.

Biological Roles and Mechanisms at the Molecular and Cellular Level

The unique structure of N-(3-aminopropyl)hexadecanamide, featuring a long hydrocarbon tail and a polar head group with a terminal primary amine, positions it as a molecule of interest for investigating cellular and membrane biology. ontosight.ai Its amphiphilic nature suggests potential interactions with lipid bilayers and cellular proteins.

Enzyme Inhibition or Activation Studies

Currently, there is a notable lack of specific studies in publicly available scientific literature detailing the direct inhibition or activation of enzymes by N-(3-aminopropyl)hexadecanamide. Research on analogous long-chain fatty acid amides, such as N-palmitoylethanolamide (PEA), has demonstrated interactions with enzymes like fatty acid amide hydrolase (FAAH). However, direct evidence for N-(3-aminopropyl)hexadecanamide's role as an enzyme modulator is yet to be established. The presence of the aminopropyl group instead of an ethanolamine (B43304) moiety suggests that its enzymatic targets and the nature of its interactions may differ significantly from those of more extensively studied N-acylethanolamines. Further research is required to elucidate any potential enzyme-modulating activities of this specific compound.

Role as a Cell Signaling Lipid

The role of N-(3-aminopropyl)hexadecanamide as a cell signaling lipid is not yet definitively characterized in scientific literature. However, the broader class of N-acyl amides, to which it belongs, includes well-known signaling molecules. For instance, N-arachidonoylethanolamine (anandamide) is an endogenous cannabinoid that interacts with cannabinoid receptors to modulate neurotransmission and other physiological processes.

While direct evidence is pending, the structural similarity of N-(3-aminopropyl)hexadecanamide to other bioactive lipids suggests it could potentially participate in signaling pathways. Its long hexadecanoyl (palmitoyl) tail could facilitate its insertion into cellular membranes, a key location for many signaling events. The aminopropyl head group could be involved in specific interactions with protein targets, such as receptors or enzymes, initiating or modulating signaling cascades. However, without dedicated studies on this compound, its role in cell signaling remains a matter of speculation based on the activities of related molecules.

Cellular Localization and Subcellular Distribution

The specific pathways by which N-(3-aminopropyl)hexadecanamide enters cells and its distribution within subcellular compartments have not been extensively studied. However, general principles of cellular uptake and the behavior of similar lipid molecules can provide a hypothetical framework.

Uptake Mechanisms and Intracellular Transport

The precise mechanisms for the cellular uptake of N-(3-aminopropyl)hexadecanamide are not documented. Given its amphipathic nature, it is plausible that it could passively diffuse across the plasma membrane. Alternatively, its uptake could be facilitated by membrane transporters that recognize long-chain fatty acids or related lipid molecules. The terminal primary amine group might also influence its interaction with the cell surface and potential transport proteins. Following uptake, intracellular transport would likely be mediated by fatty acid binding proteins (FABPs) or similar lipid carriers to its sites of action or metabolism.

Association with Cellular Membranes and Organelles

Due to its long, saturated acyl chain, N-(3-aminopropyl)hexadecanamide is expected to readily associate with cellular membranes. This interaction would be driven by the hydrophobic effect, with the hexadecanoyl tail inserting into the lipid bilayer core. The polar aminopropyl head group would likely be oriented towards the aqueous environment at the membrane surface. This association could influence membrane properties such as fluidity and thickness.

Its subcellular distribution is likely to include various organellar membranes, such as the endoplasmic reticulum and mitochondria, which are central hubs for lipid metabolism and signaling. However, specific experimental data confirming the localization of N-(3-aminopropyl)hexadecanamide within distinct organelles are not currently available.

Catabolism and Degradation Pathways

The metabolic fate of N-(3-aminopropyl)hexadecanamide has not been specifically elucidated. The enzymatic pathways responsible for its breakdown and the identity of its metabolites are yet to be determined through experimental studies.

Identification of Metabolites

Catabolism and Degradation Pathways

Enzymes Involved in its Biodegradation

The primary mechanism for the biodegradation of fatty acid amides involves the hydrolytic cleavage of the amide bond. nih.gov This reaction is catalyzed by a class of enzymes known as amidases. In the context of N-(3-aminopropyl)hexadecanamide, the expected products of this hydrolysis would be hexadecanoic acid (palmitic acid) and 1,3-diaminopropane (B46017).

The key enzyme family implicated in the degradation of similar endogenous fatty acid amides, such as anandamide and oleamide, is the Fatty Acid Amide Hydrolase (FAAH) family. nih.govnih.gov FAAH is a serine hydrolase that demonstrates broad substrate specificity, capable of hydrolyzing a range of fatty acid amides. nih.govcolby.edu It is plausible that FAAH or a similar amidase would be responsible for the breakdown of N-(3-aminopropyl)hexadecanamide.

Bacterial degradation of fatty acid amides also relies on the initial hydrolysis of the amide bond. Studies on Pseudomonas aeruginosa and Aeromonas hydrophila have shown their ability to utilize various primary and secondary fatty acid amides as carbon and nitrogen sources by first breaking the amide linkage. nih.gov The subsequent metabolism of the resulting fatty acid and amine determines the complete mineralization of the original compound. nih.gov

Table 1: Potential Enzymes in the Biodegradation of N-(3-aminopropyl)hexadecanamide

| Enzyme Family | Specific Enzyme (Example) | Action | Resulting Products |

| Amidases | Fatty Acid Amide Hydrolase (FAAH) | Hydrolysis of the amide bond | Hexadecanoic acid and 1,3-diaminopropane |

Regulation of Metabolic Turnover

The regulation of the metabolic turnover of N-(3-aminopropyl)hexadecanamide is likely integrated with the broader regulatory networks governing lipid metabolism, particularly fatty acid metabolism. The turnover rate would be influenced by the expression and activity of the degrading enzymes, such as FAAH.

The regulation of fatty acid metabolism is a complex process involving hormonal and transcriptional control. Hormones such as insulin (B600854) , glucagon (B607659) , and epinephrine play crucial roles in managing the balance between fatty acid synthesis and oxidation, responding to the body's energy status. slideshare.netcreative-proteomics.com For instance, insulin typically promotes energy storage and may downregulate pathways involved in the breakdown of fatty acids and related molecules. Conversely, glucagon and epinephrine, released during periods of low energy, stimulate the breakdown of stored lipids. creative-proteomics.com

At the transcriptional level, several families of transcription factors are key regulators of genes involved in fatty acid metabolism. Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that, when activated by fatty acids and their derivatives, upregulate the expression of genes involved in fatty acid oxidation. creative-proteomics.com Another important group is the Sterol Regulatory Element-Binding Proteins (SREBPs) , which are central to the control of lipogenesis. creative-proteomics.com

The activity of FAAH itself can also be a point of regulation. The expression of FAAH can be influenced by various physiological and pathological conditions, and the enzyme's activity can be modulated by endogenous molecules and synthetic inhibitors. nih.govucl.ac.be Therefore, the metabolic turnover of N-(3-aminopropyl)hexadecanamide would be subject to a multi-layered regulatory system that senses cellular energy levels and responds to signaling molecules.

Table 2: Key Regulators of Fatty Acid Amide Metabolism

| Regulatory Factor | Type | General Effect on Fatty Acid Breakdown |

| Insulin | Hormone | Inhibitory |

| Glucagon | Hormone | Stimulatory |

| Epinephrine | Hormone | Stimulatory |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Transcription Factor | Stimulatory |

| Sterol Regulatory Element-Binding Proteins (SREBPs) | Transcription Factor | Inhibitory (by promoting synthesis) |

Analytical and Bioanalytical Method Development for N 3 Aminopropyl Hexadecanamide

Detection and Quantification Strategies

The choice of detector is as critical as the separation method, particularly because N-(3-aminopropyl)hexadecanamide lacks a strong chromophore, making UV-Vis detection challenging and often insensitive. veeprho.comresearchgate.net

For HPLC, several alternative detection methods are suitable:

Evaporative Light Scattering Detector (ELSD): This is a universal detector for non-volatile analytes. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining analyte particles. It is a mass-sensitive detector and does not require the analyte to have a chromophore. researchgate.netchromforum.org

Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that is not dependent on the optical properties of the analyte. It generates a response that is generally proportional to the mass of the non-volatile analyte. researchgate.netwiley.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful technique that provides both high sensitivity and structural information, allowing for definitive identification and quantification. frontiersin.orgnih.gov Electrospray ionization (ESI) is a common ionization technique for polar and ionizable compounds like N-(3-aminopropyl)hexadecanamide. nih.govacs.org In positive ion mode, the protonated molecule [M+H]+ would be readily formed. Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and for structural elucidation by fragmenting the parent ion.

For GC, the most common detector is the Mass Spectrometer (MS) , which provides excellent sensitivity and specificity. Flame Ionization Detection (FID) is another option, offering good sensitivity for carbon-containing compounds, but lacks the specificity of MS. researchgate.net

In CE, detection can be achieved using indirect UV absorbance, where a chromophore is added to the background electrolyte, and the analyte is detected as a negative peak. However, for higher sensitivity, coupling CE with Mass Spectrometry (CE-MS) is the preferred approach.

Table 3: Comparison of Detection Methods for N-(3-aminopropyl)hexadecanamide

| Detector | Coupled Technique | Principle | Advantages | Disadvantages |

| UV-Vis | HPLC, CE | Absorption of UV-Vis light | Simple, robust | Poor sensitivity for non-chromophoric compounds. |

| ELSD | HPLC | Light scattering by analyte particles | Universal, no chromophore needed | Non-linear response, requires non-volatile buffers. |

| CAD | HPLC | Charge measurement of analyte particles | Universal, good sensitivity, wide dynamic range | Requires non-volatile buffers. |

| MS | HPLC, GC, CE | Mass-to-charge ratio measurement | High sensitivity and specificity, structural info | Higher cost and complexity. |

| FID | GC | Ionization in a hydrogen flame | High sensitivity for hydrocarbons, robust | Destructive, not specific. |

Mass Spectrometry (MS) Detection and Quantification in Complex Matrices

Mass spectrometry (MS), particularly when coupled with a chromatographic inlet like liquid chromatography (LC) or gas chromatography (GC), stands as the gold standard for the selective and sensitive quantification of N-(3-aminopropyl)hexadecanamide. nih.gov Its ability to distinguish compounds based on their mass-to-charge ratio (m/z) is invaluable for complex sample analysis. nih.gov

A significant challenge in analyzing amphiphilic molecules like N-(3-aminopropyl)hexadecanamide is their behavior in different environments. The long hexadecyl tail imparts hydrophobicity, while the aminopropyl head group provides polarity and a site for protonation. Method development must account for these dual characteristics to achieve effective separation and ionization.

For instance, a study on a structurally similar compound, N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, in dairy products utilized ion-pairing reversed-phase liquid chromatography. nih.gov This technique introduces an ion-pairing agent to the mobile phase to improve the retention and chromatographic peak shape of ionic or highly polar analytes on a nonpolar stationary phase. The analyte was detected using positive electrospray ionization (ESI+), which is well-suited for compounds with basic amine groups capable of accepting a proton. nih.gov

Tandem mass spectrometry (MS/MS) significantly enhances selectivity and reduces background noise compared to single MS analysis. nih.gov This technique involves the selection of a specific precursor ion (typically the protonated molecule, [M+H]⁺) after it passes through the first mass analyzer. This precursor ion is then fragmented in a collision cell, and specific fragment ions (product ions) are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), creates a highly specific analytical signature for the target compound. nih.gov

Table 1: Representative LC-MS/MS Parameters Based on a Structurally Similar Amine

| Parameter | Setting | Purpose |

| Ionization Mode | Positive Electrospray (ESI+) | Efficiently ionizes the basic amine group to form [M+H]⁺. |

| Precursor Ion (Q1) | m/z of [M+H]⁺ | Selects the intact, protonated molecule of the analyte. |

| Product Ion 1 (Q3) | Specific fragment m/z | Monitors a primary, characteristic fragment for quantification. |

| Product Ion 2 (Q3) | Second fragment m/z | Monitors a secondary fragment for confirmation of identity. |

| Collision Energy | Optimized Voltage (eV) | Provides sufficient energy to induce characteristic fragmentation of the precursor ion. |

This table illustrates the typical parameters used in an MS/MS method. The specific m/z values would need to be determined experimentally for N-(3-aminopropyl)hexadecanamide through infusion and fragmentation experiments.

A quantitative method must be validated to ensure its reliability, accuracy, and reproducibility. Validation involves assessing several key performance characteristics. While GC-MS is a powerful tool for analyzing volatile and thermally stable compounds, often after derivatization to improve volatility, LC-MS/MS is generally preferred for larger, less volatile molecules like N-(3-aminopropyl)hexadecanamide. researchgate.netnih.govnih.gov

The validation of an LC-MS/MS method for a related diamine compound provides a template for the expected performance of a method for N-(3-aminopropyl)hexadecanamide. nih.gov Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically assessed by a calibration curve with a correlation coefficient (R²) close to 1.0. nih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. For the related diamine, the LOQ was established around 5-7 µg/kg in various dairy matrices. nih.gov

Accuracy: The closeness of the measured value to the true value. It is often expressed as a percentage recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For a robust method, RSD values are generally expected to be below 15%. nih.gov

Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. MS/MS provides very high selectivity.

Table 2: Typical Method Validation Performance Data for Amine Quantification in Complex Matrices

| Validation Parameter | Typical Performance Metric | Reference |

| Concentration Range | 5 - 150 µg/kg | nih.gov |

| Correlation Coefficient (R²) | > 0.99 | nih.gov |

| Accuracy (Trueness) | < 10% relative standard deviation | nih.gov |

| Precision (Repeatability) | < 10% relative standard deviation | nih.gov |

| Limit of Quantification (LOQ) | 5-7 µg/kg | nih.gov |

Spectrophotometric and Fluorometric Assays (after derivatization)

Spectrophotometric and fluorometric methods offer simpler, more accessible alternatives to mass spectrometry, but they typically lack the same degree of selectivity and require a derivatization step. The primary amine group of N-(3-aminopropyl)hexadecanamide is a prime target for derivatization with reagents that yield a colored or fluorescent product.

Common derivatizing agents for primary amines include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.

Fluorescamine: Reacts rapidly with primary amines to form a fluorescent product.

Dansyl Chloride: Reacts with primary amines to produce a highly fluorescent sulfonamide derivative.

The choice of reagent depends on the required sensitivity and the instrumentation available. After derivatization, the concentration is determined by measuring the absorbance (spectrophotometry) or fluorescence intensity (fluorometry) at the product's characteristic wavelength. These methods are most effective for simpler sample matrices where interfering substances are minimal.

Electrochemical Detection Methods

Electrochemical detection can be a highly sensitive technique for electroactive compounds. The N-(3-aminopropyl)hexadecanamide molecule itself is not inherently electroactive within the typical potential window used in liquid chromatography. Therefore, direct electrochemical detection is challenging.

However, two potential strategies could be employed:

Derivatization: The primary amine could be tagged with an electroactive group, such as a ferrocene (B1249389) or a nitrophenyl moiety. The resulting derivative could then be detected using amperometry or voltammetry.

Pulsed Amperometric Detection (PAD): This technique, often used for carbohydrates and amines at noble metal electrodes (e.g., gold or platinum), involves applying a series of potential pulses to clean, activate, and detect the analyte. This could potentially enable direct detection without derivatization, although method development would be required to optimize the pulse sequence and pH conditions.

Currently, there is limited specific research on the electrochemical detection of N-(3-aminopropyl)hexadecanamide, and significant development would be needed to establish a viable method.

Sample Preparation and Extraction Protocols

Effective sample preparation is critical to remove interfering components from the matrix, concentrate the analyte, and ensure compatibility with the analytical instrument. The choice of extraction protocol depends on the nature of the sample (e.g., biological fluid, environmental sample, industrial product).

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a powerful and widely used technique for cleaning up and concentrating analytes from complex liquid samples. nih.gov Given the amphiphilic nature of N-(3-aminopropyl)hexadecanamide, a mixed-mode SPE sorbent that combines both reversed-phase and ion-exchange properties would be ideal.

A mixed-mode cation exchange sorbent would utilize:

Reversed-Phase Interaction: The C18 (or similar) ligand on the sorbent retains the long hexadecyl chain of the analyte through hydrophobic interactions.

Ion-Exchange Interaction: The strong or weak cation exchange functional groups on the sorbent retain the protonated aminopropyl group.

This dual retention mechanism provides for a very selective extraction and allows for rigorous washing steps to remove interferences.

Table 3: A General Protocol for Mixed-Mode Cation Exchange SPE

| Step | Solvent/Solution | Purpose |

| 1. Conditioning | Methanol, followed by Water | Wets the sorbent and activates the functional groups. |

| 2. Equilibration | Acidified Water/Buffer (e.g., pH 3) | Sets the appropriate pH to ensure the analyte's amine group is protonated (charged). |

| 3. Sample Loading | Sample dissolved in a weak, acidified solvent | The analyte is retained by both reversed-phase and cation exchange mechanisms. |

| 4. Wash 1 | Acidified Water/Buffer | Removes polar, water-soluble interferences. |

| 5. Wash 2 | Methanol or Acetonitrile | Removes nonpolar interferences that are not ionically bound. |

| 6. Elution | Ammoniated Methanol (e.g., 5% NH₄OH in MeOH) | The high pH neutralizes the amine, disrupting the ionic bond, and the organic solvent disrupts the hydrophobic interaction, releasing the pure analyte. |

This systematic approach ensures that both polar and nonpolar interferences are washed away before the final, selective elution of the target compound, leading to a cleaner extract and more reliable quantification.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely used sample preparation technique based on the differential partitioning of a solute between two immiscible liquid phases. In the context of bioanalysis, LLE is often employed to extract analytes from aqueous biological fluids, such as plasma or urine, into an organic solvent. The choice of the organic solvent is paramount and is dictated by the polarity and solubility of the target analyte.

For a molecule like N-(3-aminopropyl)hexadecanamide, which possesses a long, nonpolar hexadecanoyl tail and a polar aminopropyl head group, a solvent system must be selected to effectively solvate both moieties. While specific validated LLE methods for N-(3-aminopropyl)hexadecanamide are not extensively documented in publicly available literature, general principles for the extraction of similar long-chain N-acylated polyamines can be applied.

Commonly used organic solvents for the LLE of amphiphilic compounds include methyl tert-butyl ether (MTBE), ethyl acetate, and various mixtures of hexane (B92381) and isopropanol. The selection of the solvent or solvent mixture is a critical parameter that requires optimization to maximize the recovery of the analyte while minimizing the co-extraction of interfering matrix components.

A general LLE procedure for a compound like N-(3-aminopropyl)hexadecanamide from a biological matrix would involve the following steps:

Addition of an aliquot of the biological sample (e.g., plasma) to a test tube.

Adjustment of the sample pH to >9 with a suitable base (e.g., sodium hydroxide).

Addition of a predetermined volume of an appropriate organic solvent.

Vigorous mixing (e.g., vortexing) to facilitate the transfer of the analyte into the organic phase.

Centrifugation to achieve complete phase separation.

Aspiration of the organic layer containing the analyte.

Evaporation of the solvent and reconstitution of the residue in a solvent compatible with the subsequent analytical instrument (e.g., liquid chromatography-mass spectrometry).

While no specific data tables for N-(3-aminopropyl)hexadecanamide are available, research on other polyamines has shown that LLE can be an effective, albeit sometimes labor-intensive, cleanup step. However, challenges such as emulsion formation and the use of large volumes of organic solvents have led to the development of more advanced and miniaturized techniques.

Advanced Microextraction Techniques

In recent years, a variety of microextraction techniques have emerged as powerful alternatives to traditional LLE. These methods are characterized by significantly reduced solvent consumption, higher enrichment factors, and often, simpler and faster workflows. The principles of these techniques are well-suited for the analysis of trace levels of compounds in complex matrices.

Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a miniaturized LLE technique that utilizes a ternary solvent system. A small volume of an extraction solvent is rapidly injected into the aqueous sample along with a disperser solvent (e.g., methanol, acetonitrile). This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for mass transfer. The analyte rapidly partitions into the extraction solvent. Subsequent centrifugation separates the extraction solvent, which is then collected for analysis.

For N-(3-aminopropyl)hexadecanamide, a suitable DLLME method would require careful selection of the extraction and disperser solvents. A higher density chlorinated solvent like chloroform (B151607) or a lower density solvent could be used as the extraction solvent, depending on the desired collection method. The disperser solvent must be miscible with both the aqueous sample and the extraction solvent. Optimization of parameters such as solvent volumes, sample pH, and salt addition (to enhance partitioning) is crucial for achieving high extraction efficiency.

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME)

HF-LPME is a technique where a small volume of an organic solvent is immobilized within the pores of a porous, hydrophobic hollow fiber. This solvent-impregnated fiber is then placed in the aqueous sample. The analyte partitions from the sample into the organic solvent within the fiber wall. In a two-phase setup, the organic solvent itself is the acceptor phase. In a three-phase setup, an acceptor phase (typically aqueous) is placed inside the lumen of the hollow fiber.

For a basic compound like N-(3-aminopropyl)hexadecanamide, a three-phase HF-LPME system would be advantageous. The aqueous sample (donor phase) would be adjusted to a basic pH to keep the analyte in its neutral form. The organic solvent in the fiber wall would facilitate its transport. The acceptor phase inside the fiber would be an acidic solution, which would protonate the analyte, effectively "trapping" it and preventing it from partitioning back into the organic phase. This provides a high degree of sample cleanup and analyte enrichment.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS methodology, originally developed for pesticide residue analysis in food, has been adapted for a wide range of analytes and matrices, including lipids in biological samples. A typical QuEChERS workflow involves an initial extraction with an organic solvent (commonly acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.

For the analysis of N-(3-aminopropyl)hexadecanamide in a complex biological matrix like tissue, a modified QuEChERS approach could be highly effective. The initial extraction would isolate the analyte along with other lipids. The d-SPE step would then be critical for removing major interferences. Sorbents such as C18 can be used to remove nonpolar interferences like triglycerides, while primary secondary amine (PSA) can remove polar interferences. The choice and amount of d-SPE sorbents would need to be optimized to ensure good recovery of the target analyte while effectively removing matrix components.

Computational Chemistry and Theoretical Modeling of N 3 Aminopropyl Hexadecanamide

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic picture of how N-(3-aminopropyl)hexadecanamide behaves over time, providing insights into its flexibility and interactions with its surroundings.

Conformational Dynamics in Solution and Lipid Bilayers

In aqueous solutions, MD simulations predict that N-(3-aminopropyl)hexadecanamide will exhibit significant conformational flexibility. The long hexadecyl tail, being hydrophobic, tends to fold upon itself to minimize contact with water molecules, while the polar N-(3-aminopropyl) head group remains exposed to the solvent.

When introduced into a lipid bilayer, a model for cell membranes, the amphiphilic nature of N-(3-aminopropyl)hexadecanamide dictates its orientation and dynamics. Simulations of similar long-chain amphiphiles suggest that the molecule will insert its hydrophobic tail into the lipid core of the bilayer, while the polar head group will reside at the lipid-water interface. nih.govacs.orgrsc.org The dynamics of the tail within the bilayer are expected to be influenced by the fluidity of the surrounding lipids. In more fluid bilayers, the tail will exhibit greater conformational freedom, while in more ordered, gel-like bilayers, its motion will be more restricted. The presence of multiple N-(3-aminopropyl)hexadecanamide molecules can lead to self-assembly within the bilayer, forming clusters or domains.

| Simulation Parameter | Value in Aqueous Solution | Value in Lipid Bilayer |

| End-to-End Distance of Hexadecyl Chain (Å) | Shorter, more compact | Extended, aligned with lipid tails |

| Solvent Accessible Surface Area of Tail (Ų) | Minimized | Largely buried within the bilayer |

| Orientation of Head Group | Randomly oriented towards water | Positioned at the lipid-water interface |

This table presents illustrative data based on general principles of amphiphile behavior in different environments.

Interaction with Solvents and Other Molecules

The interactions of N-(3-aminopropyl)hexadecanamide with its environment are crucial to its function. In aqueous solutions, the primary interactions are hydrogen bonds between the amine and amide groups of the head group and water molecules. The hydrophobic tail, however, has minimal favorable interactions with water.

Within a lipid bilayer, the interactions are more complex. The hexadecyl tail engages in van der Waals interactions with the acyl chains of the lipid molecules, contributing to the stability of its insertion. acs.org The polar head group can form hydrogen bonds and electrostatic interactions with the polar head groups of the lipids and surrounding water molecules. These interactions are critical for anchoring the molecule at the membrane surface. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of N-(3-aminopropyl)hexadecanamide, offering insights that are complementary to the dynamic picture from MD simulations.

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) calculations are commonly employed to investigate the electronic properties of molecules like N-(3-aminopropyl)hexadecanamide. researchgate.net These calculations can determine the distribution of electron density, identifying electron-rich and electron-poor regions of the molecule. For N-(3-aminopropyl)hexadecanamide, the oxygen and nitrogen atoms in the amide and amine groups are expected to be electron-rich, making them potential sites for hydrogen bonding and interaction with positively charged species. nih.govbiu.ac.il The long hydrocarbon tail, in contrast, is non-polar.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, also obtainable from DFT calculations, are key indicators of a molecule's reactivity. The energy gap between the HOMO and LUMO can provide an estimate of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | -6.5 | Primarily localized on the nitrogen and oxygen atoms of the amide and amine groups |

| LUMO | 2.1 | Distributed over the carbonyl group and adjacent atoms |

| HOMO-LUMO Gap | 8.6 | Suggests relatively high kinetic stability |

This table presents illustrative data based on typical values for similar amide compounds.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are also instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For N-(3-aminopropyl)hexadecanamide, DFT calculations can predict its infrared (IR) spectrum. nih.govnih.govacs.org The characteristic vibrational frequencies of the amide group (Amide I, II, and III bands) are particularly sensitive to the local environment and conformation, making them valuable probes of the molecule's structure. diva-portal.org For instance, the position of the Amide I band (primarily C=O stretching) is known to be influenced by hydrogen bonding.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly relevant for understanding how N-(3-aminopropyl)hexadecanamide might interact with biological targets such as proteins.

Given its structural similarity to endogenous signaling molecules like fatty acid amides, it is plausible that N-(3-aminopropyl)hexadecanamide could interact with enzymes or receptors that recognize these lipids. nih.gov For example, enzymes like fatty acid amide hydrolase (FAAH) are known to bind and metabolize fatty acid amides. nih.gov

A molecular docking study of N-(3-aminopropyl)hexadecanamide into the active site of a protein like FAAH would involve placing the ligand in various orientations and conformations within the binding pocket and calculating the binding energy for each pose. nih.gov The results would highlight the most likely binding mode and provide an estimate of the binding affinity. Key interactions would likely involve the hydrophobic tail of N-(3-aminopropyl)hexadecanamide fitting into a hydrophobic channel of the protein, while the polar head group forms specific hydrogen bonds or electrostatic interactions with amino acid residues in the active site. nih.gov

| Potential Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Fatty Acid Amide Hydrolase (FAAH) | -7.2 | Hydrophobic residues lining the acyl chain binding channel; Ser, Tyr, and Lys residues in the active site |

| Peroxisome Proliferator-Activated Receptor (PPAR) | -8.5 | Hydrophobic pocket accommodating the alkyl chain; polar contacts with residues at the binding site entrance |

This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies.

Prediction of Binding Sites on Proteins or Nucleic Acids

A crucial first step in understanding the biological activity of a compound is to identify its potential molecular targets. Computational methods are instrumental in predicting the binding sites of ligands like N-(3-aminopropyl)hexadecanamide on the surfaces of proteins and nucleic acids. This is often achieved through molecular docking simulations.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the macromolecule. Scoring functions are then used to estimate the binding affinity for each pose, with the lowest energy poses representing the most likely binding modes.

For N-(3-aminopropyl)hexadecanamide, with its long aliphatic chain and a polar head group containing primary and secondary amine functionalities, potential binding sites would likely exhibit a combination of hydrophobic pockets to accommodate the fatty acid tail and regions capable of forming hydrogen bonds with the aminopropyl head group.

Hypothetical Binding Site Prediction for N-(3-aminopropyl)hexadecanamide with a Target Protein:

| Computational Method | Predicted Binding Site Residues | Key Interacting Residues (Hypothetical) | Predicted Interaction Type |

| Molecular Docking (e.g., AutoDock Vina) | Hydrophobic pocket lined by LEU, VAL, ILE | LEU89, VAL102, ILE115 | Van der Waals forces |

| Polar region near pocket entrance | SER45, ASP92 | Hydrogen bonds, Salt bridge | |

| Pocket Detection Algorithms (e.g., CASTp) | Identifies surface cavities and pockets | - | Geometric analysis |

Note: The data in this table is for illustrative purposes only. Specific binding site predictions for N-(3-aminopropyl)hexadecanamide require dedicated computational studies with a defined biological target.

Analysis of Binding Affinity and Interaction Energetics

Once a potential binding pose is identified, the next step is to quantify the strength of the interaction and dissect the energetic contributions of different forces. This analysis provides a more detailed picture of the binding event and can guide the optimization of the ligand for improved affinity and specificity.

Binding free energy calculations are a key component of this analysis. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding from molecular dynamics simulation trajectories. These methods calculate the energy of the complex, the protein, and the ligand in a solvent environment to derive the binding free energy.